Ent-Aliskiren Fumarate (2:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

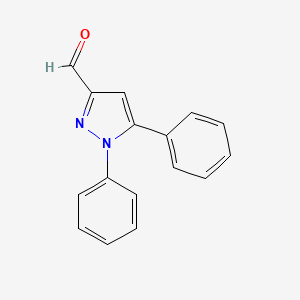

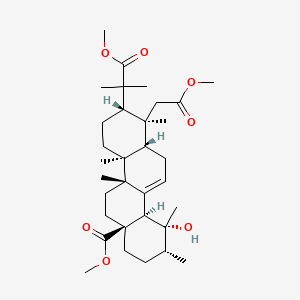

Ent-Aliskiren Fumarate (2:1) is a relatively new area of research in the field of pharmaceuticals and chemistry. Aliskiren is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 50 kg . It is a direct renin inhibitor used to manage hypertension .

Synthesis Analysis

The synthesis of Aliskiren is quite demanding due to the presence of 4 chiral carbon atoms. The synthesis process involves the use of a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . A complementary pathway for the synthesis of Aliskiren has also been developed .Molecular Structure Analysis

Aliskiren has a molecular formula of C30H53N3O6 . The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis

Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis

Aliskiren Fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .Applications De Recherche Scientifique

Mechanism of Action and Therapeutic Potential

Aliskiren functions by directly inhibiting renin, an enzyme critical in the renin-angiotensin system (RAS) pathway, which plays a pivotal role in blood pressure regulation. By targeting the RAS at its initial step, Aliskiren offers a unique approach in managing hypertension, different from ACE inhibitors or angiotensin receptor blockers (ARBs) (Frampton & Curran, 2007; Duggan, Chwieduk & Curran, 2010).

Clinical Efficacy and Research Applications

Clinical trials have demonstrated Aliskiren's efficacy as both monotherapy and in combination with other antihypertensive agents. These studies have shown its ability to effectively lower blood pressure over short and longer-term periods. Furthermore, Aliskiren has been explored for potential renoprotective effects in patients with chronic kidney disease, although its full impact on kidney function and cardiovascular outcomes is still under investigation (Peixoto & Orias, 2009; Sureshkumar, Vasudevan, Marcus, Hussain & McGill, 2008).

Safety Profile and Effectiveness

Aliskiren's safety and efficacy profile is comparable to other antihypertensives, with clinical trials indicating a well-tolerated nature and effectiveness in reducing blood pressure and proteinuria. Its combination with other antihypertensive agents, such as diuretics, ACE inhibitors, or ARBs, shows synergistic effects, enhancing its blood pressure-lowering capacity (Angeli, Reboldi, Mazzotta, Poltronieri, Garofoli, Ramundo, Biadetti & Verdecchia, 2012).

Future Directions

Ongoing studies are examining the broader applications of Aliskiren, including its potential cardioprotective and renoprotective effects beyond hypertension management. These investigations aim to delineate Aliskiren's role in preventing cardiovascular events and slowing kidney disease progression, marking significant areas of interest for future scientific research (Feldman, 2010; Reboldi, Gentile, Angeli & Verdecchia, 2011).

Propriétés

Numéro CAS |

1630036-76-8 |

|---|---|

Nom du produit |

Ent-Aliskiren Fumarate (2:1) |

Formule moléculaire |

C34H57N3O10 |

Poids moléculaire |

667.841 |

Nom IUPAC |

(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |

Clé InChI |

RSFGNDXWVZPKJA-UTKWEYTFSA-N |

SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |

Synonymes |

(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)

![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)

![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)